molecular formula C17H12N2O3 B14269864 2-Propen-1-one, 3-(1H-indol-3-yl)-1-(3-nitrophenyl)-, (E)- CAS No. 151390-86-2

2-Propen-1-one, 3-(1H-indol-3-yl)-1-(3-nitrophenyl)-, (E)-

Cat. No.: B14269864
CAS No.: 151390-86-2
M. Wt: 292.29 g/mol
InChI Key: XCHYJMLZAJKYMN-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-(1H-indol-3-yl)-1-(3-nitrophenyl)-, (E)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(1H-indol-3-yl)-1-(3-nitrophenyl)-, (E)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-(1H-indol-3-yl)propanal and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as zeolites or metal-organic frameworks can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in electrophilic substitution reactions, especially at the indole ring, due to the electron-rich nature of the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the specific application:

    Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

    Interaction with Biological Targets: The indole moiety allows the compound to interact with proteins, enzymes, and nucleic acids, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 3-(1H-indol-3-yl)-1-phenyl-, (E)-
  • 2-Propen-1-one, 3-(1H-indol-3-yl)-1-(4-nitrophenyl)-, (E)-
  • 2-Propen-1-one, 3-(1H-indol-3-yl)-1-(2-nitrophenyl)-, (E)-

Uniqueness

The presence of the nitrophenyl group at the 3-position of the propenone chain in 2-Propen-1-one, 3-(1H-indol-3-yl)-1-(3-nitrophenyl)-, (E)- imparts unique electronic and steric properties that differentiate it from other similar compounds. This structural feature enhances its reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

151390-86-2

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-(3-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C17H12N2O3/c20-17(12-4-3-5-14(10-12)19(21)22)9-8-13-11-18-16-7-2-1-6-15(13)16/h1-11,18H

InChI Key

XCHYJMLZAJKYMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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